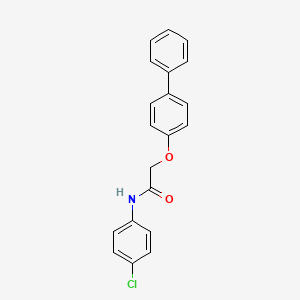

N-(4,6-dimethyl-2-pyridinyl)-4-methoxybenzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Synthesis Analysis

The synthesis of compounds related to N-(4,6-Dimethyl-2-pyridinyl)-4-methoxybenzamide often involves condensation reactions, employing methods such as acylation reactions and microwave-promoted reactions in solvent-free conditions. For example, the preparation of N-3-hydroxyphenyl-4-methoxybenzamide was achieved by the acylation reaction of 3-aminophenol and 4-metoxybenzoylchloride in THF, characterized by ¹H NMR, ¹³C NMR, and elemental analysis (Karabulut et al., 2014). Another study reported the synthesis of dimethyl 1,4-dihydro-2,6-dimethyl-1-(4-methylphenyl)-4-(4-methoxylphenyl)–pyridine-3,5-dicarboxylate via Hantzsch condensation reaction, showcasing a method potentially applicable to the synthesis of N-(4,6-dimethyl-2-pyridinyl)-4-methoxybenzamide (Zhang et al., 2009).

Molecular Structure Analysis

The molecular structure of compounds analogous to N-(4,6-Dimethyl-2-pyridinyl)-4-methoxybenzamide has been determined through single crystal X-ray diffraction and DFT calculations. Studies highlight the influence of intermolecular interactions, such as dimerization and crystal packing, on molecular geometry, emphasizing the minor effect on bond lengths and angles but a significant impact on dihedral angles and the rotational conformation of aromatic rings (Karabulut et al., 2014).

Chemical Reactions and Properties

Chemical reactions involving similar compounds include condensation, cyclization, and iodination methods, demonstrating the versatility and reactivity of the benzamide core structure. The cyclization of 4-pentyloxybenzamidine hydrochloride and 1-dimethylamino-3-dimethylimonio-2-chloro propen perchlorate is an example of how complex pyrimidine derivatives can be synthesized, suggesting potential pathways for the modification of N-(4,6-dimethyl-2-pyridinyl)-4-methoxybenzamide (Zhao, 2002).

Physical Properties Analysis

The physical properties of related compounds, such as solubility, melting points, and crystalline structure, are crucial for understanding their behavior in various environments and potential applications. While specific data on N-(4,6-dimethyl-2-pyridinyl)-4-methoxybenzamide is not provided, studies on related compounds offer valuable insights into how these properties can be influenced by molecular structure and intermolecular interactions.

Chemical Properties Analysis

The chemical properties, including reactivity with different reagents, stability under various conditions, and the influence of functional groups on the compound's behavior, are essential for predicting the compound's applications and potential for further modification. Research on compounds such as 4-methoxybenzamidinium 2,6-dimethoxybenzoate reveals the effects of substituents on hydrogen bonding and the overall stability of the compound (Portalone, 2012).

Scientific Research Applications

Pharmaceutical Impurities and Synthesis

The study of pharmaceutical impurities plays a crucial role in drug development and quality control. For example, research on the novel synthesis of omeprazole, a proton pump inhibitor, and its pharmaceutical impurities has provided insights into the development of anti-ulcer drugs. This research emphasizes the synthesis process and the identification of novel impurities, which can be used as standard references for further studies in various pharmaceutical applications (Saini, Majee, Chakraborthy, & Salahuddin, 2019).

Environmental and Ecological Impact

Parabens, including compounds related to the one , have been studied extensively for their occurrence, fate, and behavior in aquatic environments. These studies are vital for understanding the environmental impact of widely used preservatives. Research findings highlight the ubiquity of parabens in surface waters and sediments, raising concerns about their potential as weak endocrine disrupters (Haman, Dauchy, Rosin, & Munoz, 2015).

Corrosion Inhibition

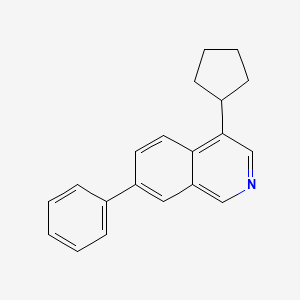

Quinoline derivatives, which share a structural motif with the compound , have been investigated for their potential as anticorrosive materials. These compounds demonstrate effectiveness against metallic corrosion, highlighting the importance of molecular structure in developing new anticorrosive agents. The review of quinoline-based compounds as corrosion inhibitors provides a comprehensive overview of their application and effectiveness, contributing to the field of materials science and engineering (Verma, Quraishi, & Ebenso, 2020).

Supramolecular Chemistry

Supramolecular capsules derived from calixpyrrole scaffolds represent an exciting area of research in chemistry. These capsules are constructed through self-assembly processes and have potential applications in drug delivery, sensing, and nanotechnology. The development of supramolecular capsules using calix[4]pyrrole units illustrates the innovative approaches being taken to create complex molecular architectures with specific functionalities (Ballester, 2011).

properties

IUPAC Name |

N-(4,6-dimethylpyridin-2-yl)-4-methoxybenzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H16N2O2/c1-10-8-11(2)16-14(9-10)17-15(18)12-4-6-13(19-3)7-5-12/h4-9H,1-3H3,(H,16,17,18) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YSJJCCSLVSDJCH-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=C1)NC(=O)C2=CC=C(C=C2)OC)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.30 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4,6-dimethylpyridin-2-yl)-4-methoxybenzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-[4-(2-chloro-6-fluorobenzoyl)-1-piperazinyl]-6-(4,5-dimethyl-1H-imidazol-1-yl)pyrimidine](/img/structure/B5546213.png)

![3-{1-[5-(2-chlorophenyl)-2-furoyl]-2-pyrrolidinyl}-4-methyl-1,2,5-oxadiazole](/img/structure/B5546220.png)

![5-methyl-2-phenyl-N-(5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-ylmethyl)-3-furamide hydrochloride](/img/structure/B5546224.png)

![methyl 2-[(1,1-dioxido-1,2-benzisothiazol-3-yl)amino]benzoate](/img/structure/B5546228.png)

![2-[(2,3-dimethylphenyl)amino]-2-oxoethyl 3-(4-fluorophenyl)acrylate](/img/structure/B5546237.png)

![1,3-dimethyl-5-[2-oxo-2-(1-piperidinyl)ethyl]-1,3,5-triazinane-2,4,6-trione](/img/structure/B5546244.png)

![7-[(1-allyl-1H-benzimidazol-2-yl)methyl]-2,7-diazaspiro[4.4]nonane-1,3-dione](/img/structure/B5546254.png)

![N-[2-(4-fluorophenyl)-2-(1-pyrrolidinyl)ethyl]-2-(1-oxo-2(1H)-phthalazinyl)acetamide](/img/structure/B5546265.png)

![1-benzyl-N-(2-methoxyphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-amine](/img/structure/B5546283.png)